![molecular formula C6H10N4O B2777482 3-methyl-1-[(1H-pyrazol-4-yl)methyl]urea CAS No. 1547156-50-2](/img/structure/B2777482.png)
3-methyl-1-[(1H-pyrazol-4-yl)methyl]urea
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Overview
Description
The compound “3-methyl-1-[(1H-pyrazol-4-yl)methyl]urea” is a derivative of pyrazole, a heterocyclic compound that has been the focus of much research due to its diverse biological activities . It is closely related to “3-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]propanoic acid” which has a molecular weight of 197.19 .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves a reaction with various benzaldehydes . For example, “4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols)” derivatives were synthesized by a three-component reaction of “3-methyl-1-phenyl-5-pyrazolone” with various benzaldehydes, catalyzed by sodium acetate at room temperature .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be determined using techniques such as IR and NMR spectroscopy . For instance, the structure of “1-(3-Methyl-1H-pyrazol-4-yl)ethanone” was determined using these methods, revealing a molecular formula of C6H8N2O and a monoisotopic mass of 124.063660 Da .Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. For example, “4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols)” derivatives were synthesized in high to excellent yield, and pure products were isolated by simple filtration .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be determined using various methods. For example, the compound “1-(3-Methyl-1H-pyrazol-4-yl)ethanone” has a molecular formula of C6H8N2O, an average mass of 124.141 Da, and a monoisotopic mass of 124.063660 Da .Mechanism of Action
The mechanism of action of pyrazole derivatives can vary depending on the specific compound and its biological activity. For instance, one derivative, “1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea”, was found to be a potent activator of NAMPT (nicotinamide phosphoribosyltransferase), an enzyme involved in the salvage pathway of NAD+ biosynthesis .
Safety and Hazards
Future Directions
Research into pyrazole derivatives is ongoing, with many potential applications in the field of medicinal chemistry. For example, some pyrazole derivatives have been shown to have antioxidant and anticancer activities , and others have been identified as potential NAMPT inhibitors . These findings suggest that pyrazole derivatives could have a wide range of therapeutic applications in the future.
properties
IUPAC Name |
1-methyl-3-(1H-pyrazol-4-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-7-6(11)8-2-5-3-9-10-4-5/h3-4H,2H2,1H3,(H,9,10)(H2,7,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AURPNQCRKZYNBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=CNN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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